3-(3-Nitrophenyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine
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Overview
Description
3-(3-Nitrophenyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine is a heterocyclic compound that features a benzotriazine ring system with a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine typically involves the reaction of 3-nitrobenzylamine with a suitable precursor that forms the benzotriazine ring. One common method includes the cyclization of 3-nitrobenzylamine with hydrazine derivatives under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 80-100°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.
Major Products Formed
Reduction: 3-(3-Aminophenyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine.
Substitution: Various substituted benzotriazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Nitrophenyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitrophenyl group can participate in electron transfer reactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Nitrophenol: A simpler compound with a nitro group on a phenol ring, used in various chemical syntheses.
3-Nitrophenylboronic acid: Used in organic synthesis and as a reagent in Suzuki coupling reactions.
Uniqueness
3-(3-Nitrophenyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine is unique due to its benzotriazine ring system, which imparts distinct electronic and steric properties compared to simpler nitrophenyl compounds. This uniqueness makes it valuable in specialized applications where these properties are advantageous .
Properties
CAS No. |
84831-90-3 |
---|---|
Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine |
InChI |
InChI=1S/C13H12N4O2/c18-17(19)10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)15-16-13/h3-5,8H,1-2,6-7H2 |
InChI Key |
JTCRGZXURWGENX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(N=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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